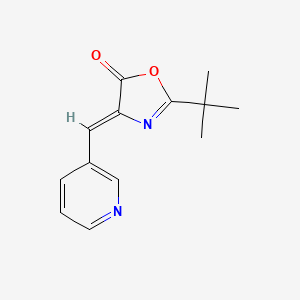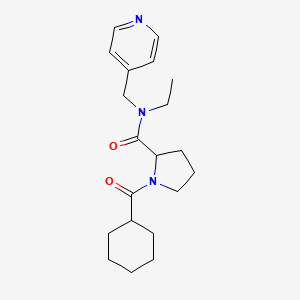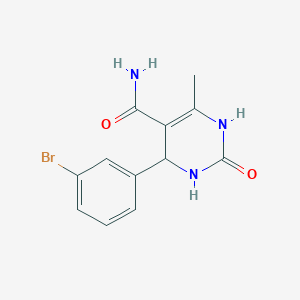
2-tert-butyl-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
2-tert-butyl-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment of Related Chemicals
A study assessed the genotoxic effects of various chemicals, including methyl-tert-butyl ether and others, in human lymphocytes using the comet assay. This research highlights the potential DNA-damaging effects of certain chemicals, which could be relevant when considering the safety and application of similar compounds in scientific research (Chen et al., 2008).
Synthesis and Coordination Behavior
Another study focuses on the synthesis of complex compounds through the cobalt(II)-mediated synthesis, leading to structural analysis and understanding of coordination behavior. This research is pertinent to the development of new materials and catalysts for various chemical reactions (Garza-Ortiz et al., 2013).
Solvent-Driven Rotamerization
Investigations into the competing inter- and intramolecular hydrogen bonding and solvent-driven rotamerization offer insights into the dynamics of molecular structures in different environments. Such studies can be crucial for designing drugs or materials with specific properties (Lomas, 2001).
Polyamide Synthesis and Properties
Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives demonstrates the potential for creating new polymeric materials with specific thermal and mechanical properties. This is relevant for applications in materials science and engineering (Hsiao et al., 2000).
Organic Light-Emitting Diodes (OLEDs)
A study on new bis(1,3,4-oxadiazole) systems for use in OLEDs highlights the importance of specific chemical compounds in the development of more efficient electronic devices. This research could be related to the development and application of similar compounds in OLEDs and other electronic applications (Wang et al., 2001).
Eigenschaften
IUPAC Name |
(4Z)-2-tert-butyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2,3)12-15-10(11(16)17-12)7-9-5-4-6-14-8-9/h4-8H,1-3H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLPACSZKGHPES-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CN=CC=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CN=CC=C2)/C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N-(cyclopropylmethyl)-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4051599.png)
![N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4051602.png)
![3-isopropyl-N,1-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4051620.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4051621.png)
![7-[(2,5-dimethylbenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B4051627.png)
![4-[({2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)METHYL]BENZOIC ACID](/img/structure/B4051635.png)
![methyl {3-(4-methoxyphenyl)-4-oxo-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4051643.png)

![4-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4051656.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4051660.png)
![ethyl 4-({[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4051690.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)sulfonyl]benzonitrile](/img/structure/B4051701.png)
